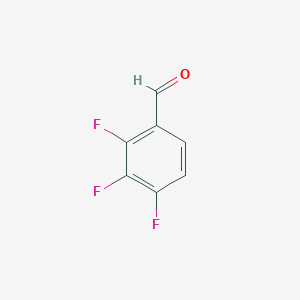

2,3,4-Trifluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEDGFZRPSAHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333930 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161793-17-5 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 161793-17-5

This technical guide provides an in-depth overview of 2,3,4-Trifluorobenzaldehyde, a versatile fluorinated building block crucial in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a consolidated resource of its chemical properties, synthetic applications, and potential biological relevance.

Core Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a unique trifluoro substitution pattern on the benzene ring. This substitution significantly influences its electronic properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 161793-17-5 | [1][2][3] |

| Molecular Formula | C₇H₃F₃O | [1][2][4] |

| Molecular Weight | 160.1 g/mol | [1][2][4] |

| Purity | ≥98% (GC) | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Density | 1.42 g/mL | [1][2] |

| Boiling Point | 79 °C at 20 mmHg | [1][2] |

| Refractive Index | n20/D 1.48 | [1][2] |

| MDL Number | MFCD00061230 | [1][2][4] |

| PubChem ID | 519226 | [1][2] |

Synthetic Applications and Key Experimental Protocols

The trifluoromethyl group in this compound enhances its reactivity and solubility in various organic solvents, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It readily undergoes a variety of chemical transformations, including nucleophilic additions and condensation reactions.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of the aldehyde.

Experimental Protocol (General)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of the desired alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent is added dropwise from the dropping funnel to initiate and sustain the reaction.

-

Reaction with this compound: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary alcohol.

-

Purification: The crude product is purified by flash column chromatography or recrystallization.

Caption: General workflow for a Grignard reaction.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.

Experimental Protocol (General)

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) is suspended in an anhydrous solvent like THF. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise to form the ylide, indicated by a color change.

-

Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in the anhydrous solvent is added slowly to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alkene is purified by flash column chromatography.

Caption: Key steps in the Wittig reaction.

Reductive Amination

Reductive amination is a method to convert aldehydes into amines. It proceeds via the formation of an imine intermediate, which is then reduced to an amine.

Experimental Protocol (General)

-

Imine Formation: this compound (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) are dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. For less reactive amines, a catalytic amount of acetic acid can be added.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents), is added portion-wise to the reaction mixture at room temperature. The reaction is stirred for 1-24 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The crude amine is then purified by column chromatography.

Caption: The process of reductive amination.

Biological and Pharmacological Context

The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. While no specific signaling pathways involving this compound have been reported, its derivatives are of significant interest in medicinal chemistry.

Derivatives of trifluoromethyl-substituted benzaldehydes have been investigated for a range of biological activities, including their potential as antitumor agents. For instance, some benzaldehyde derivatives have been shown to inhibit the growth of various cancer cell lines and may act by down-regulating the expression of key genes involved in cancer progression.

It is important to note that the biological activity is highly dependent on the overall molecular structure of the final compound, not just the presence of the 2,3,4-trifluorophenyl moiety. The aldehyde itself serves as a versatile chemical handle to synthesize a diverse library of compounds for biological screening.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its unique electronic properties and reactivity make it a key intermediate for researchers in pharmaceuticals, agrochemicals, and material science. While specific biological pathway information is not yet available, the trifluorobenzaldehyde scaffold remains a promising starting point for the development of novel bioactive compounds. The experimental protocols provided herein serve as a general guide for the synthetic transformations this compound can undergo.

References

A Technical Guide to 2,3,4-Trifluorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3,4-Trifluorobenzaldehyde (CAS No: 161793-17-5), a key fluorinated building block in modern organic synthesis. Its unique trifluoro substitution pattern makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties

This compound is a colorless to light yellow or orange liquid.[1] Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 2, 3, and 4 positions. This specific arrangement of highly electronegative fluorine atoms creates a strong electron-withdrawing effect, which activates the aldehyde group for nucleophilic attack and influences the reactivity of the aromatic ring.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 160.10 g/mol | [1][2] |

| Molecular Formula | C₇H₃F₃O | [1][2][3][4] |

| CAS Number | 161793-17-5 | [1][2][3][4] |

| Density | 1.42 g/mL (at 25 °C) | [3][4][5] |

| Boiling Point | 77-79 °C at 20 mmHg | [3][4][5] |

| Refractive Index | n20/D 1.48 | [3][4] |

| Purity | ≥ 98% (GC) | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3][4] |

| Storage Conditions | Store at 2-8 °C | [3][4] |

Applications in Research and Development

The unique electronic properties of this compound make it a versatile intermediate for synthesizing complex fluorinated molecules.

-

Pharmaceutical and Drug Discovery : Fluorine substitution is a critical strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic profiles. This compound serves as a precursor for novel drug candidates, including those for treating neurodegenerative diseases.[3][6]

-

Agrochemicals : It is used in the synthesis of advanced agrochemicals, where the presence of fluorine can increase efficacy and stability.[3][4]

-

Material Science : this compound is a precursor for specialty polymers and liquid crystals.[6][7] The incorporation of fluorine can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[3][7] It is a key component for developing next-generation materials with superior performance.[7]

-

Organic Synthesis : As a versatile building block, it readily undergoes typical aldehyde reactions like Grignard additions, Wittig reactions, and reductive aminations. This allows for the straightforward introduction of fluorine-containing moieties into a wide range of organic structures.

Experimental Protocols: Synthesis Overview

One established method for preparing this compound involves the formylation of a Grignard reagent derived from a trifluorobenzene precursor. A generalized workflow for such a synthesis is outlined below. This method avoids the use of extremely low temperatures and butyllithium, which can be challenging to handle on an industrial scale.[6]

Generalized Synthesis Workflow:

-

Precursor Preparation : The synthesis begins with a suitable starting material, such as 1,2,3-trifluorobenzene, which is first brominated to create a precursor for the Grignard reagent.

-

Grignard Reagent Formation : The resulting brominated compound is reacted with magnesium (or a reagent like isopropylmagnesium chloride) under anhydrous and anaerobic conditions to form the corresponding Grignard reagent.[6]

-

Formylation : The Grignard reagent is then reacted with a formylating agent (e.g., N,N-dimethylformamide, DMF) in an acylation reaction to introduce the aldehyde group.[6]

-

Work-up and Purification : The reaction mixture is quenched, typically with an acidic solution, to hydrolyze the intermediate and yield the crude this compound. The final product is then purified using standard laboratory techniques such as distillation to achieve high purity (>98%).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.

-

Hazards : It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] It may also cause respiratory irritation.[2] The compound is a flammable liquid and vapor.[2]

-

Precautions : Standard personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[2] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2] Keep the compound away from heat, sparks, open flames, and hot surfaces.[2]

-

First Aid :

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 161793-17-5 [chemicalbook.com]

- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

2,3,4-Trifluorobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluorobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of key reagents is paramount. This compound, a versatile fluorinated organic compound, serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique trifluoromethyl group significantly influences its reactivity and solubility, making it an invaluable intermediate in modern organic chemistry.[1][2] This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The distinct arrangement of three fluorine atoms on the benzaldehyde ring profoundly impacts the molecule's electronic properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which in turn activates the aldehyde carbonyl group for nucleophilic attack and modifies the reactivity of the aromatic ring itself.[3] This makes it an exceptionally versatile intermediate for constructing more complex fluorinated organic molecules.[3]

Quantitative Data Summary

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₃O | [1][4] |

| Molecular Weight | 160.1 g/mol | [1][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Boiling Point | 79 °C / 20 mmHg | [1][5] |

| 77-79 °C / 20 mm Hg | [6] | |

| Density | 1.42 g/mL | [1][5] |

| 1.404 g/mL at 25 °C | [6] | |

| Refractive Index | n20D 1.48 | [1][5] |

| n20/D 1.482 | [6] | |

| Purity | ≥ 98% (GC) | [1][5] |

| >98.0% (GC) | [4] | |

| CAS Number | 161793-17-5 | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for both identification and ensuring the purity of a compound.[7][8] The following are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[9] For small sample volumes, a micro-boiling point determination is a convenient and accurate method.[10]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Small magnetic stir bar

-

Heating block with stirring capability

-

Thermometer with a stem correction if necessary

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube.

-

Add a small magnetic stir bar to the test tube.

-

Place the test tube in the heating block and position the thermometer so that the bulb is just above the liquid surface, where the vapor will condense and reflux.[10]

-

Turn on the stirrer to ensure gentle mixing and begin heating the block.

-

Observe the liquid until it begins to boil and a ring of condensing vapor is visible on the walls of the test tube.[10]

-

The temperature at which the vapor ring remains stable is the boiling point of the liquid. Record this temperature.[10]

Density Determination (Mass and Volume Measurement)

Density is an intrinsic physical property that relates the mass of a substance to the volume it occupies.[11] It can be determined by accurately measuring the mass and volume of a sample.

Apparatus:

-

Analytical balance (accurate to ±0.0001 g)[12]

-

Volumetric flask or pycnometer

-

Pipette

Procedure:

-

Carefully weigh a clean, dry volumetric flask on an analytical balance and record the mass.

-

Using a pipette, accurately transfer a known volume (e.g., 5.00 mL) of this compound into the volumetric flask.

-

Weigh the flask containing the liquid and record the new mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the flask with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[11]

-

Repeat the measurement multiple times to ensure accuracy and precision.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property of any substance and can be used for identification and purity assessment.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index.

-

Connect the refractometer to a constant temperature water bath set to 20°C (as the refractive index is temperature-dependent).

-

Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Chemical Reactivity and Synthesis Workflow

This compound readily participates in various chemical reactions characteristic of aldehydes, including Grignard additions, Wittig reactions, and reductive aminations.[3] These reactions allow for the extension of carbon chains or the introduction of new functional groups, making it a valuable precursor in organic synthesis.[3] The following diagram illustrates a generalized workflow for a Grignard reaction involving this compound.

Caption: Generalized workflow of a Grignard reaction with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. southalabama.edu [southalabama.edu]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chm.uri.edu [chm.uri.edu]

- 12. webassign.net [webassign.net]

An In-depth Technical Guide to the Safety of 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 2,3,4-Trifluorobenzaldehyde (CAS No: 161793-17-5), a versatile fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The information is compiled from various safety data sheets and chemical supplier information to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless to light yellow or orange clear liquid.[1][3] Its key physical and chemical properties are summarized below. Proper understanding of these characteristics is crucial for safe handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 161793-17-5 | [1][4][5] |

| Molecular Formula | C₇H₃F₃O | [1][3][4] |

| Molecular Weight | 160.1 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Purity | ≥ 98% (GC) | [1][2][3] |

| Density | 1.404 - 1.42 g/mL | [1][2][6] |

| Boiling Point | 77 - 79 °C at 20 mmHg | [1][2][6] |

| Flash Point | 133 °F (56.1 °C) | [6][7] |

| Refractive Index | n20/D 1.48 - 1.482 | [1][2][6] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. It is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[7][8] The aggregated GHS classification from multiple suppliers indicates a consistent hazard profile.

| Hazard Class | Hazard Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Below is a diagram illustrating the relationship between the hazard classifications and the required precautionary actions.

Caption: Relationship between hazards and precautionary measures.

Experimental Protocols

Standard safety data sheets, which are the primary source for this guide, do not include detailed experimental protocols for determining physical and toxicological properties. These values are typically determined by certified laboratories using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), the American Society for Testing and Materials (ASTM), or other regulatory bodies. The specific reports for these tests are generally not publicly available.

Emergency Procedures

Effective and rapid response is critical when handling a hazardous chemical. The following sections and diagrams outline the necessary steps in an emergency.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate injury from exposure.

Caption: Standard workflow for first aid response to exposure.

Fire-Fighting Measures

This compound is a flammable liquid.[7] Vapors may form explosive mixtures with air.[9]

-

Suitable Extinguishing Media : Use dry chemical, CO₂, or alcohol-resistant foam. There is no restriction on the type of extinguisher which may be used.[10][9]

-

Specific Hazards : May emit corrosive or toxic fumes (carbon oxides, hydrogen fluoride) under fire conditions.[10][9] Containers may rupture if heated.[11]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Caption: Logical steps for responding to a fire incident.

Accidental Release Measures

In case of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.

-

Personal Precautions : Avoid breathing vapors and contact with skin and eyes. Wear protective clothing, gloves, and eye protection.[10] Ensure adequate ventilation.

-

Environmental Precautions : Prevent spillage from entering drains or waterways.[10]

-

Cleanup Methods : For minor spills, use dry, inert material like sand or vermiculite to absorb the chemical.[11] Collect the material in a sealed, labeled container for disposal.[10] For major spills, alert emergency services.[10]

Caption: Workflow for handling minor and major chemical spills.

Handling, Storage, and Disposal

-

Safe Handling : Handle in a well-ventilated area.[10] Ground/bond container and receiving equipment to prevent static discharge. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using.[10]

-

Storage Conditions : Store in a cool, dry, well-ventilated place between 2 and 8 °C.[1][2] Keep the container tightly closed and stored under an inert atmosphere (e.g., Argon charged).[4] Keep away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[12][13]

-

Disposal : Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 161793-17-5 this compound [king-pharm.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorobenzaldehyde is a key fluorinated building block in organic synthesis, valued for its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the aldehyde group and providing a scaffold for the introduction of fluorine into more complex structures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Several viable synthetic routes to this compound have been established, each with distinct advantages and challenges. The most prominent methods include:

-

Directed Ortho-Metalation and Formylation of 1,2,3-Trifluorobenzene: This is a direct approach that leverages the directing effect of the fluorine atoms to achieve regioselective formylation.

-

Multi-step Synthesis via Grignard Reaction and Fluorination: A longer but potentially more scalable route commencing from readily available dichlorofluorobenzene.

-

Vilsmeier-Haack Formylation of 1,2,3-Trifluorobenzene: A classic method for formylating electron-rich aromatic rings, which can be applied to fluorinated substrates.

Pathway 1: Directed Ortho-Metalation and Formylation of 1,2,3-Trifluorobenzene

This pathway involves the deprotonation of 1,2,3-trifluorobenzene at the C4 position using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF). The fluorine atoms at positions 2 and 3 direct the metalation to the adjacent C4 position.

Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Reagents:

-

1,2,3-Trifluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To the reaction flask, add anhydrous THF and 1,2,3-trifluorobenzene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

Continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Trifluorobenzene | N/A |

| Key Reagents | n-Butyllithium, DMF | N/A |

| Reaction Temperature | -78 °C | N/A |

| Typical Yield | Moderate to Good | N/A |

| Purity | >98% (after purification) | N/A |

Logical Workflow Diagram

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Pathway 2: Multi-step Synthesis via Grignard Reaction and Fluorination

This pathway offers an alternative route starting from a dichlorofluorobenzene derivative. The key steps involve the formation of a Grignard reagent, formylation with DMF, and a final fluorination step to introduce the third fluorine atom.[1]

Experimental Protocol

This is a multi-step synthesis, and the protocol is divided accordingly.

Step 1: Bromination of Dichlorofluorobenzene

-

Procedure: Dichlorofluorobenzene is treated with a brominating agent (e.g., bromine or N-bromosuccinimide) in the presence of a suitable catalyst or under UV irradiation to yield the corresponding bromodichlorofluorobenzene derivative.[1]

Step 2: Grignard Reaction and Formylation

-

Reaction Setup: A flame-dried, three-necked flask under a nitrogen atmosphere is used.

-

Reagents:

-

Bromodichlorofluorobenzene derivative

-

Magnesium turnings

-

Anhydrous THF

-

N,N-Dimethylformamide (DMF), anhydrous

-

Aqueous HCl

-

-

Procedure:

-

Activate magnesium turnings in the reaction flask.

-

Add a solution of the bromodichlorofluorobenzene derivative in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the mixture to 0 °C and add anhydrous DMF dropwise.[1]

-

After the reaction is complete, quench with a dilute aqueous HCl solution and perform an extractive work-up to isolate the dichlorofluorobenzaldehyde intermediate.[1]

-

Step 3: Fluorination

-

Procedure: The dichlorofluorobenzaldehyde intermediate is subjected to a nucleophilic aromatic substitution (SNAr) reaction using a fluoride source, such as potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with a phase-transfer catalyst, to replace the chlorine atoms with fluorine.[1]

Quantitative Data

| Parameter | Step 1 (Bromination) | Step 2 (Grignard/Formylation) | Step 3 (Fluorination) | Overall | Reference |

| Starting Material | Dichlorofluorobenzene | Bromodichlorofluorobenzene | Dichlorofluorobenzaldehyde | Dichlorofluorobenzene | [1] |

| Key Reagents | Brominating agent | Mg, DMF | KF | - | [1] |

| Reaction Conditions | Varies | 0-80 °C | High Temperature | - | [1] |

| Typical Yield | High | Good | Moderate | Moderate | [1] |

| Purity | >95% | >95% | >98% (after purification) | >98% | [1] |

Note: The yields and conditions can vary significantly based on the specific dichlorofluorobenzene isomer used and the optimization of each step.

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Reactivity of 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trifluorobenzaldehyde (CAS No. 161793-17-5) is a key fluorinated building block in modern organic synthesis. Its unique electronic properties, arising from the trifluoro-substitution pattern on the aromatic ring, render it a versatile substrate for a wide array of chemical transformations. The strong electron-withdrawing nature of the fluorine atoms significantly activates both the aldehyde functional group and the aromatic ring, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of the reactivity of this compound, detailing its chemical and physical properties, and presenting experimental protocols for its key reactions, including nucleophilic additions to the carbonyl group, condensation reactions, oxidation-reduction processes, and nucleophilic aromatic substitutions.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The trifluorinated benzene ring significantly influences the molecule's reactivity.

| Property | Value |

| CAS Number | 161793-17-5 |

| Molecular Formula | C₇H₃F₃O |

| Molecular Weight | 160.09 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid[1][2] |

| Purity | ≥ 98.0% (GC)[1][3] |

| Boiling Point | 77-79 °C at 20 mm Hg[2][4] |

| Density | 1.404 g/mL at 25 °C[2][4] |

| Refractive Index (n²⁰/D) | 1.482[2][4] |

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is highly activated towards nucleophilic attack due to the strong inductive effect of the ortho-, meta-, and para-fluorine substituents.[5] This enhanced electrophilicity makes it an excellent substrate for a variety of addition and condensation reactions.

Nucleophilic Addition Reactions

Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols.[5] This reaction is a fundamental C-C bond-forming strategy.

Experimental Protocol: Synthesis of 1-(2,3,4-Trifluorophenyl)ethanol

-

Materials: this compound, magnesium turnings, methyl iodide, anhydrous diethyl ether, saturated aqueous NH₄Cl solution.

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, prepare a Grignard reagent from magnesium turnings and methyl iodide in anhydrous diethyl ether.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(2,3,4-Trifluorophenyl)ethanol.

-

Logical Relationship for Grignard Reaction

Condensation Reactions

The Wittig reaction provides a reliable method for the synthesis of alkenes from this compound with good control over stereochemistry, depending on the nature of the ylide.[5]

Experimental Protocol: Synthesis of Ethyl (E)-3-(2,3,4-Trifluorophenyl)acrylate

-

Materials: this compound, (carbethoxymethylene)triphenylphosphorane, dichloromethane.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise to the stirring solution.[6]

-

Stir the reaction mixture at room temperature for 15-30 minutes.[7]

-

Monitor the reaction by TLC. Upon completion, the triphenylphosphine oxide byproduct often precipitates.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to afford ethyl (E)-3-(2,3,4-Trifluorophenyl)acrylate.

-

Workflow for Wittig Reaction

The Knoevenagel condensation of this compound with active methylene compounds, catalyzed by a weak base, is a classic method for forming C-C double bonds.[8][9]

Experimental Protocol: Synthesis of 2-(2,3,4-Trifluorobenzylidene)malononitrile

-

Materials: this compound, malononitrile, piperidine, ethanol.

-

Procedure:

-

To a solution of this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture in an ice bath and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain 2-(2,3,4-Trifluorobenzylidene)malononitrile.

-

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of N-((2,3,4-Trifluorophenyl)methyl)aniline

-

Materials: this compound, aniline, sodium borohydride, methanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and aniline (1.1 equivalents) in methanol.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield N-((2,3,4-Trifluorophenyl)methyl)aniline.[10]

-

Oxidation and Reduction of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Experimental Protocol: Oxidation to 2,3,4-Trifluorobenzoic Acid

-

Materials: this compound, potassium dichromate, sulfuric acid, water.

-

Procedure:

-

Prepare a solution of potassium dichromate in aqueous sulfuric acid.

-

Slowly add this compound to the oxidizing solution with vigorous stirring.[11]

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,3,4-Trifluorobenzoic acid.

-

Experimental Protocol: Reduction to (2,3,4-Trifluorophenyl)methanol

-

Materials: this compound, lithium aluminum hydride (LAH), anhydrous diethyl ether or THF.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LAH (0.5 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.[12][13][14]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate to give (2,3,4-Trifluorophenyl)methanol.

-

Reactivity of the Aromatic Ring

The trifluorinated aromatic ring of this compound is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAᵣ).

Nucleophilic Aromatic Substitution (SNAᵣ)

The fluorine atoms on the ring can be displaced by strong nucleophiles. The regioselectivity of the substitution is influenced by the electronic effects of the aldehyde group and the other fluorine atoms.

Experimental Protocol: Substitution with a Secondary Amine

-

Materials: this compound, piperidine, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in DMF, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

SNAᵣ Reaction Pathway

Applications in Drug Development and Heterocyclic Synthesis

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many bioactive molecules.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of quinolines.[5][15][16][17][18] While this compound itself is not a direct substrate for the classical Friedländer synthesis, it can be a precursor to the necessary 2-aminoaryl ketone component through a series of transformations.

Conceptual Synthetic Pathway to a Fluorinated Quinoline

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. The presence of three fluorine atoms on the benzene ring activates both the aldehyde group for a wide range of nucleophilic additions and condensations, and the aromatic ring for nucleophilic substitution. These properties make it an invaluable tool for the synthesis of complex fluorinated molecules with applications in drug discovery, agrochemicals, and material science. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its use in the laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 161793-17-5 [chemicalbook.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webassign.net [webassign.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. scispace.com [scispace.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 17. An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. | Semantic Scholar [semanticscholar.org]

- 18. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4-Trifluorobenzaldehyde structural formula

An In-Depth Technical Guide to 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in organic synthesis. The document details its chemical structure, properties, synthesis, and reactivity, with a focus on its applications in pharmaceutical and materials science research.

Chemical Structure and Identification

This compound is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 2, 3, and 4 positions.[1] This specific substitution pattern profoundly influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 161793-17-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃F₃O | [3][4] |

| Molecular Weight | 160.09 g/mol | [4] |

| Appearance | Colorless to light yellow/orange clear liquid | [3][5] |

| Boiling Point | 77-79 °C at 20 mmHg | [2][3][4] |

| Density | 1.404 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.482 | [2][3][4] |

| Purity | ≥ 98% (GC) | [3][4] |

| Storage Conditions | 2-8 °C, under an inert atmosphere | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. One reported method involves the formylation of 1,2,3-trifluorobenzene. This process uses 1,2,3-trifluorobenzene as the starting material, which reacts with butyllithium at a low temperature (-70°C), followed by a formylation step to yield the final product.[6]

Another synthetic approach involves a Grignard reaction. In this multi-step process, a dichlorofluorobenzene bromide intermediate is first prepared. This intermediate then undergoes a Grignard reaction, for instance with isopropyl magnesium chloride, followed by an acylation step to produce the benzaldehyde compound.[6]

Representative Experimental Protocol

A patent describes a manufacturing process that involves the following key steps:

-

Reaction Setup: A solution of starting materials, including compound 4 (1140 g, 3 mol), compound 5 (566 g, 3.45 mol), compound 6 (502 g, 1.1 mol), and N-methylmorpholine (760 g, 7.5 mol), is prepared in anhydrous THF (7.5 L) in a 30 L reaction flask.

-

Reflux: The reaction mixture is refluxed at 60°C for 20 hours.

-

Acylation: The solution is cooled to 5-10°C, and isobutyl chloroformate (492 g, 3.6 mol) dissolved in THF is added dropwise. The reaction proceeds for 1 hour at this temperature.

-

Workup and Extraction: After the reaction is complete, it is quenched with water (3 L). Ethyl acetate (9 L) is used for extraction. The organic phase is washed with water and then concentrated.

-

Purification: The resulting mother liquor is dissolved in ethyl acetate and THF. The product is precipitated by the slow addition of n-heptane and stirring overnight at 15°C. The solid is then recrystallized to yield the purified product.[7]

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications

The three highly electronegative fluorine atoms on the benzene ring exert a strong electron-withdrawing effect.[1] This effect significantly activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.[1] This enhanced reactivity makes this compound a highly versatile intermediate in organic synthesis.[1]

Caption: Reactivity and applications of this compound.

This compound serves as a crucial building block for introducing trifluorophenyl moieties into larger, more complex molecules. Its primary applications are in:

-

Pharmaceutical Development: The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This compound is therefore a valuable intermediate in the synthesis of novel therapeutic agents.[3] It has been used in the synthesis of compounds for preventing or treating neurodegenerative diseases.[6]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are of great interest in the agrochemical industry for the development of new pesticides and herbicides with enhanced efficacy.[3]

-

Material Science: It is used as a precursor in the synthesis of advanced materials, including specialty polymers and liquid crystals.[3][6] The presence of fluorine can impart desirable properties like improved thermal stability and chemical resistance to these materials.[3]

Spectral Information

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would show a signal for the aldehyde proton (-CHO) at approximately 9-10 ppm. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon of the aldehyde group would be found significantly downfield (around 190 ppm). The aromatic carbons would show complex splitting patterns (doublets or triplets of doublets) due to one-, two-, and three-bond coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption band around 1700-1720 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations would also be present, as well as strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 160. A prominent peak at m/z 159, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also expected.

For illustrative purposes, spectral data for the isomer 2,4,6-Trifluorobenzaldehyde shows a molecular ion peak at m/z 160 and a second highest peak at m/z 159.[1] Its FTIR spectrum shows characteristic peaks consistent with its structure.[1]

Disclaimer: The specific peak positions and coupling constants for this compound will differ from its isomers due to the different electronic environment of the nuclei. The information presented above is predictive, and experimental verification is required for precise data.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS 161793-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. file.chemscene.com [file.chemscene.com]

An In-depth Technical Guide on the Solubility of 2,3,4-Trifluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,3,4-Trifluorobenzaldehyde in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document provides a comprehensive overview of the expected solubility based on related fluorinated benzaldehydes. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, ensuring that researchers can generate precise data for their specific applications. This guide is intended to be a valuable resource for professionals in drug development, chemical synthesis, and materials science who utilize this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the molecule's reactivity and physical properties, including its solubility in organic solvents. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. While specific quantitative solubility data for this compound is not extensively documented, the solubility of structurally similar compounds provides valuable insights into its expected behavior.

Qualitative Solubility of Related Fluorinated Benzaldehydes

The solubility of a compound is largely determined by its polarity and the intermolecular forces it can form with a solvent. Given that this compound is a polar molecule, it is anticipated to be soluble in a range of common organic solvents. The table below summarizes the qualitative solubility data for other fluorinated benzaldehyde derivatives. This information serves as a strong indicator of the types of organic solvents in which this compound is likely to be soluble.

| Compound | Solvent(s) | Solubility |

| 2,4,6-Trifluorobenzaldehyde | Methanol | Soluble |

| 3,5-Bis(trifluoromethyl)benzaldehyde | Many organic solvents | Soluble |

| 3,5-Bis(trifluoromethyl)benzaldehyde | Water | Insoluble |

| 4-Fluorobenzaldehyde | Ethanol, Ether | Soluble |

| 4-Fluorobenzaldehyde | Water | Limited |

This table presents a summary of available qualitative solubility data for fluorinated benzaldehydes to infer the likely solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound in specific organic solvents, a well-defined experimental protocol is essential. The gravimetric method is a reliable and widely used technique for this purpose.

3.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent at a constant temperature. The solvent is then evaporated, and the mass of the dissolved solute is determined.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

-

Desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solute is crucial to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporating dish (W1).

-

Weigh the evaporating dish containing the saturated solution (W2).

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven temperature should be below the boiling point of this compound.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried solute (W3).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3.1.3. Calculation of Solubility

-

Weight of the dissolved solute = W3 - W1

-

Weight of the solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(Weight of dissolved solute) / (Weight of the solvent)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

A Technical Guide to 2,3,4-Trifluorobenzaldehyde for Researchers and Drug Development Professionals

An In-Depth Review of Commercial Availability, Synthetic Applications, and Biological Relevance

Introduction

2,3,4-Trifluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the aldehyde group and providing a scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The electron-withdrawing nature of the fluorine atoms activates the carbonyl group towards nucleophilic attack, making it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of commercially available this compound, detailed experimental protocols for its key reactions, and insights into its application in the synthesis of bioactive compounds.

Commercial Suppliers and Specifications

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. This compound is available from several commercial suppliers, with purity levels typically at or above 98%. The following table summarizes the offerings from a selection of prominent suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific | ≥ 98% | 1 g | 161793-17-5 | C₇H₃F₃O | 160.09 |

| Chem-Impex | ≥ 98% (GC) | 5 g | 161793-17-5 | C₇H₃F₃O | 160.1 |

| CymitQuimica (TCI) | >98.0% (GC) | 5 g | 161793-17-5 | C₇H₃F₃O | 160.10 |

| Chemsigma International Co., Ltd. | 99.00% | Inquire | 161793-17-5 | C₇H₃F₃O | 160.09 |

| B2B Manufacturer (China) | NLT 98% | Bulk | 161793-17-5 | C₇H₃F₃O | 160.09 |

Core Synthetic Reactions and Experimental Protocols

This compound readily participates in a range of classical organic reactions. Below are detailed, generalized protocols for several key transformations, which can be adapted by researchers for their specific synthetic targets.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[4]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in 15-20 mL of ethanol with stirring.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while maintaining the temperature below 25°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from ethanol.[5]

References

The Electronic Influence of the Trifluoromethyl Group

An In-depth Technical Guide to the Electrophilicity of Trifluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilicity of trifluorinated benzaldehydes, compounds of significant interest in organic synthesis and medicinal chemistry. The strategic incorporation of trifluoromethyl (-CF3) groups onto the benzaldehyde scaffold dramatically enhances the electrophilic character of the carbonyl carbon, leading to unique reactivity and enabling the synthesis of complex molecules with desirable properties for drug development and materials science.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, a property that fundamentally governs the reactivity of trifluorinated benzaldehydes. This influence stems primarily from the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This potent and permanent electron withdrawal has several key consequences:

-

Increased Electrophilicity: The -I effect pulls electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl group. This intensifies the partial positive charge (δ+) on the carbonyl carbon, making it significantly more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[1]

-

Aromatic Ring Deactivation: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[1]

-

Enhanced Lipophilicity and Metabolic Stability: In the context of drug design, the -CF3 group increases a molecule's fat-solubility (lipophilicity) and is highly resistant to metabolic degradation due to the exceptional strength of the C-F bonds.[1][2] These properties can improve membrane permeability, bioavailability, and the half-life of drug candidates.

The following diagram illustrates the logical flow of how the trifluoromethyl group's properties enhance the aldehyde's reactivity.

Quantitative Reactivity Data

The electronic effects of the trifluoromethyl group can be quantified using various physicochemical parameters. These values are crucial for predicting reaction outcomes and designing molecules with tailored properties.

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group. The trifluoromethyl group is among the most electron-withdrawing substituents.[3]

| Substituent | σmeta | σpara |

| -CF3 | 0.43 | 0.54 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

| Data sourced from various standard texts on physical organic chemistry. |

Electrophilicity and Nucleophilicity Indices

A kinetic study of KMnO4 oxidation and NaBH4 reduction of various aldehydes was used to determine their electrophilicity (E) and nucleophilicity (N) values.[4] Higher E values correlate with greater electrophilicity.

| Aldehyde | Electrophilicity (E) | Nucleophilicity (N) | Global Electrophilicity (ω) |

| Trifluoromethyl benzaldehyde | 2.77 | -3.47 | 2.85 |

| 4-Nitro benzaldehyde | 2.73 | -3.51 | 2.82 |

| Benzaldehyde | 1.83 | -4.43 | 1.90 |

| 4-Methoxy benzaldehyde | 1.40 | -4.83 | 1.54 |

| Source does not specify the isomer (ortho, meta, or para) of trifluoromethyl benzaldehyde.[4] |

pKa Values of Related Benzoic Acids

The acidity of a substituted benzoic acid is a direct reflection of the electronic effect of its substituents. Electron-withdrawing groups stabilize the carboxylate conjugate base, resulting in a stronger acid (lower pKa). The pKa values for trifluoromethyl-substituted benzoic acids highlight the group's powerful electron-withdrawing nature.[5][6]

| Compound | pKa Value |

| 3-(Trifluoromethyl)benzoic acid | 3.71 |

| 4-(Trifluoromethyl)benzoic acid | 3.66 |

| Benzoic Acid (Reference) | 4.20 |

| 4-Chlorobenzoic acid | 3.98 |

| 4-Nitrobenzoic acid | 3.44 |

Applications in Drug Development & Synthesis

The enhanced electrophilicity of trifluorinated benzaldehydes makes them valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[7] They readily participate in reactions such as Wittig olefination, aldol condensations, Grignard reactions, and reductive aminations.[1][7]

The diagram below outlines the central role of trifluoromethylated benzaldehydes in drug design, linking their chemical properties to desirable pharmacological outcomes.

Experimental Protocols

Detailed methodologies are essential for the successful application of these reagents. Below are representative protocols for the synthesis of trifluoromethylated benzaldehydes and the determination of related physicochemical properties.

Protocol 1: Synthesis of 3-(Trifluoromethyl)benzaldehyde via Oxidation

This protocol describes the oxidation of the corresponding alcohol using a TEMPO-catalyzed system with sodium hypochlorite.[8]

Apparatus and Reagents:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

3-(Trifluoromethyl)benzyl alcohol

-

Potassium carbonate (K2CO3)

-

Cyanuric acid

-

TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical)

-

12% Sodium hypochlorite (NaOCl) solution

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 3-(trifluoromethyl)benzyl alcohol (1.0 equiv), K2CO3 (2.0 equiv), and cyanuric acid (0.1 equiv) in ethyl acetate, add TEMPO (0.03 equiv).

-

Cool the mixture to 0-10°C in an ice bath.

-

Slowly add 12% NaOCl solution (1.2 equiv) to the stirring mixture.

-

Stir the reaction at 0-10°C for the specified time (e.g., 5 hours) or until completion is indicated by TLC analysis.

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford 3-(trifluoromethyl)benzaldehyde.

The general workflow for this synthesis is depicted below.

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzaldehyde via Nitrile Reduction

This protocol outlines the synthesis via the reduction of 4-trifluoromethyl benzonitrile using a nickel/aluminum alloy catalyst.[9]

Apparatus and Reagents:

-

Parr hydrogenation apparatus

-

4-Trifluoromethyl benzonitrile

-

75% aqueous formic acid

-

Powdered nickel/aluminum alloy catalyst (50/50)

-

Nitrogen (N2) and Hydrogen (H2) gas

-

Dichloromethane (CH2Cl2) for extraction

Procedure:

-

Purge a Parr hydrogenation bottle with N2.

-

Charge the bottle with 4-trifluoromethyl benzonitrile (1.0 equiv), 75% aqueous formic acid, and the Ni/Al alloy catalyst.

-

Seal the apparatus, purge with H2, and pressurize to 3 atmospheres with H2 gas.

-

Shake the reaction mixture at 80°C for 16 hours.

-

After cooling, carefully vent the apparatus and purge with N2.

-

Continuously extract the reaction mixture with CH2Cl2.

-

Analyze the organic extract (e.g., by GLC) to determine the yield of 4-trifluoromethyl benzaldehyde. Further purification may be achieved via distillation or chromatography.

Protocol 3: pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the corresponding trifluoromethylated benzoic acid as a strong base is added.[5]

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Trifluoromethylated benzoic acid sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

Procedure:

-

Accurately weigh a sample of the trifluoromethylated benzoic acid and dissolve it in a known volume of deionized water in the titration vessel.

-

Place the vessel on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve. Alternatively, the pKa can be determined from the inflection point of a derivative plot.

References

- 1. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles Using 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential biological evaluation of bioactive dihydropyrimidinones (DHPMs) derived from 2,3,4-trifluorobenzaldehyde. The protocols are based on the well-established Biginelli multicomponent reaction, a reliable method for the one-pot synthesis of this class of heterocycles.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of multiple fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of DHPMs via the Biginelli reaction is a cornerstone of heterocyclic chemistry, offering a straightforward and atom-economical route to a diverse range of potentially bioactive compounds.[3][4] This protocol outlines the synthesis of 4-(2,3,4-trifluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones and a general method for screening their antimicrobial activity.

Synthesis of 4-(2,3,4-Trifluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones

The synthesis is achieved through a one-pot Biginelli condensation reaction of this compound, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This acid-catalyzed reaction is a classic example of a multicomponent reaction, valued for its efficiency.[1][5]

Reaction Scheme

Caption: General scheme for the Biginelli reaction.

Experimental Protocol

Materials:

-

This compound (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea (1.2 mmol)

-

Ethanol (10 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

-

Nano-γ-Al2O3/BF3/Fe3O4 (optional, as a recyclable catalyst, 0.04 g)[5]

-

Crushed ice

-

Distilled water

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture and heat it to 80°C in an oil bath under reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically a few hours), cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by filtration.

-

Wash the solid product with cold distilled water.

-